molecular formula C24H34O6 B14089376 wortmannilactone A

wortmannilactone A

Cat. No.: B14089376
M. Wt: 418.5 g/mol
InChI Key: FYXXVPQBBFJUET-BQRLCHNUSA-N
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Description

Wortmannilactone A is a macrolide natural product first isolated from the marine-derived fungus Talaromyces wortmannii. Its structure features a 14-membered macrolactone ring with multiple stereocenters, including hydroxyl and methyl substituents that contribute to its biological activity . The compound has demonstrated potent cytotoxicity against various human cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma), with IC50 values in the micromolar range . The biosynthesis of this compound involves polyketide synthase (PKS) pathways, with key enzymatic steps controlling stereochemistry at critical positions such as C-6, which influences its biological efficacy .

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

(3E,5E,7E,15E,17E,19E)-10,12,14-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,15,17,19-hexaen-2-one

InChI

InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+

InChI Key

FYXXVPQBBFJUET-BQRLCHNUSA-N

Isomeric SMILES

CC(CC1C/C=C/C=C/C=C/C(CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O

Canonical SMILES

CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Wortmannilactone A can be synthesized through the cultivation of Penicillium variabile in a potato-based medium with the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA). The compound is isolated from the culture medium using chromatographic techniques, and its structure is confirmed through NMR and MS analyses .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation processes involving specific culture conditions and the use of epigenetic modification agents to enhance its production .

Chemical Reactions Analysis

Types of Reactions

Wortmannilactone A undergoes various chemical reactions, including reduction and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and catalytic hydrogenation conditions. These reagents facilitate the reduction of specific functional groups within the molecule .

Major Products Formed

The major products formed from the reactions of this compound include its analogs, such as wortmannilactone M, which is a reduction product of this compound at the C-3 carbonyl group .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues within the Wortmannilactone Family

Wortmannilactone A belongs to a family of structurally related macrolides, including wortmannilactones B–L , which differ in substituents and stereochemistry. Key distinctions include:

  • Wortmannilactone C: Synthesized via a convergent strategy using tert-butyl 3-hydroxypropionate and ethyl (R)-3-hydroxybutyrate as starting materials. Its stereocenters at C9, C11, and C21 are controlled by selective allyl titanium chemistry, while C19 is determined by Noyori reduction .
  • Wortmannilactone F : A cathepsin B inhibitor optimized through fermentation of Talaromyces sp. F01Z0195, achieving a 341-fold increase in yield under solid-state fermentation conditions .
  • Wortmannilactone E: An isocoumarin derivative isolated from Ascomycota sp. CYSK-4, exhibiting anti-inflammatory activity (IC50 = 15.8 µM against NO production in RAW 264.7 cells) .

Comparison with Non-Wortmannilactone Macrolides

Marinomycin A

Marinomycin A, a 44-membered macrolide, shares structural complexity with this compound but exhibits broader-spectrum antibacterial activity.

Lactimidomycin

A eukaryotic translation elongation inhibitor, lactimidomycin features a 16-membered macrolactone with an α,β-unsaturated ketone. Unlike this compound, it targets eukaryotic ribosomes, showing nanomolar cytotoxicity .

Table 2: Bioactivity and Production Methods of Selected Macrolides
Compound Source Key Target/Activity Production Method
This compound Talaromyces wortmannii Anticancer (multi-cell line) Fungal fermentation
Marinomycin A Marine actinomycetes Antibacterial (Gram-positive) Bacterial fermentation
Lactimidomycin Streptomyces sp. Translation inhibition (eukaryotic) Synthetic HWE macrocyclization
Thuggacin A Myxobacteria Antifungal Total synthesis

Functional Analogues with Anti-Inflammatory Activity

Compounds like dichlorodiaportintone (IC50 = 41.5 µM) and ascomycotin A from Ascomycota sp. show overlapping anti-inflammatory effects with wortmannilactone E but lack macrolide backbones . These isocoumarins highlight the structural diversity required for NO inhibition compared to macrolides.

Key Research Findings and Challenges

  • Stereochemical Complexity : The β-methyl configuration at C6 in this compound is critical for anticancer activity, contrasting with α-methyl in prugosene B1 .
  • Production Limitations : this compound’s low natural yield (e.g., 3.90 mg/g under optimized conditions for analogue F ) necessitates synthetic or epigenetic activation approaches (e.g., SAHA-induced derivatives I–L ).
  • Therapeutic Potential: While this compound excels in cytotoxicity, its isocoumarin analogues (e.g., E) offer anti-inflammatory applications, suggesting structural tailoring for specific diseases .

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